3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine 3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Brand Name: Vulcanchem
CAS No.: 78041-95-9
VCID: VC21326029
InChI: InChI=1S/C13H14N4S/c1-7-14-13-11(12-16-15-8(2)17(7)12)9-5-3-4-6-10(9)18-13/h3-6H2,1-2H3
SMILES: CC1=NC2=C(C3=C(S2)CCCC3)C4=NN=C(N14)C
Molecular Formula: C13H14N4S
Molecular Weight: 258.34 g/mol

3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

CAS No.: 78041-95-9

Cat. No.: VC21326029

Molecular Formula: C13H14N4S

Molecular Weight: 258.34 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine - 78041-95-9

Specification

CAS No. 78041-95-9
Molecular Formula C13H14N4S
Molecular Weight 258.34 g/mol
IUPAC Name 5,7-dimethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Standard InChI InChI=1S/C13H14N4S/c1-7-14-13-11(12-16-15-8(2)17(7)12)9-5-3-4-6-10(9)18-13/h3-6H2,1-2H3
Standard InChI Key HZTFNWZISKIRNG-UHFFFAOYSA-N
SMILES CC1=NC2=C(C3=C(S2)CCCC3)C4=NN=C(N14)C
Canonical SMILES CC1=NC2=C(C3=C(S2)CCCC3)C4=NN=C(N14)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator